molecular formula C24H30N2O3 B3872003 N-benzyl-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-N-methyl-3-piperidinamine

N-benzyl-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-N-methyl-3-piperidinamine

Cat. No.: B3872003
M. Wt: 394.5 g/mol
InChI Key: OUQBNBMRJVZTID-WYMLVPIESA-N
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Description

The compound is a complex organic molecule. It contains a benzyl group, a propenoyl group, a piperidinamine group, and a dimethoxyphenyl group . These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would contain a mix of single, double, and possibly aromatic bonds. The exact structure would depend on the specific arrangement of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a drug, it could act by interacting with certain receptors or enzymes in the body .

Future Directions

The future directions for this compound would depend on its specific uses. If it has potential as a drug, future research could focus on optimizing its structure for better efficacy, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

Properties

IUPAC Name

(E)-1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-25(17-20-8-5-4-6-9-20)21-10-7-15-26(18-21)24(27)14-12-19-11-13-22(28-2)23(16-19)29-3/h4-6,8-9,11-14,16,21H,7,10,15,17-18H2,1-3H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQBNBMRJVZTID-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-N-methyl-3-piperidinamine
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N-benzyl-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-N-methyl-3-piperidinamine
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N-benzyl-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-N-methyl-3-piperidinamine
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N-benzyl-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-N-methyl-3-piperidinamine
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N-benzyl-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-N-methyl-3-piperidinamine
Reactant of Route 6
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N-benzyl-1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-N-methyl-3-piperidinamine

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